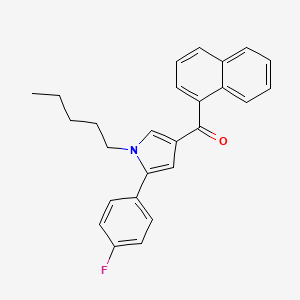

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Beschreibung

The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) featuring a pyrrole core substituted with a 4-fluorophenyl group at the 5-position, a pentyl chain at the 1-position, and a naphthalen-1-ylmethanone moiety at the 3-position. Its molecular formula is C₂₆H₂₃FNO, with a molar mass of 385.47 g/mol. The compound is structurally related to the JWH series of SCRAs but distinguishes itself through the 4-fluorophenyl substitution, a feature less common in canonical pyrrole-derived cannabinoids like JWH-307 (2-fluorophenyl) or JWH-370 (2-methylphenyl) .

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO/c1-2-3-6-16-28-18-21(17-25(28)20-12-14-22(27)15-13-20)26(29)24-11-7-9-19-8-4-5-10-23(19)24/h4-5,7-15,17-18H,2-3,6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNACIYIFHTDCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658825 | |

| Record name | [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-39-2 | |

| Record name | [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [5-(4-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenylmethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NER93KF8CN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with ERα in a manner similar to 4-OHT, a native ligand. This suggests that the compound may bind to the receptor and induce a conformational change, which could then influence the transcription of estrogen-responsive genes.

Biochemische Analyse

Cellular Effects

The effects of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone on cells are profound. It influences cell function by modulating cell signaling pathways, particularly those associated with the endocannabinoid system. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the activation of CB1 receptors by this compound can result in altered neurotransmitter release, impacting neuronal communication and potentially affecting behavior and cognition. In other cell types, such as immune cells, it may modulate inflammatory responses by influencing cytokine production.

Molecular Mechanism

At the molecular level, (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone exerts its effects primarily through binding interactions with cannabinoid receptors. This binding leads to the activation or inhibition of downstream signaling pathways. For example, the activation of CB1 receptors can inhibit adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting protein kinase A activity. This cascade of events can alter gene expression and cellular responses. Additionally, the compound may influence other molecular targets, such as ion channels and G-protein coupled receptors, contributing to its diverse effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects. Studies have shown that it can remain stable under certain conditions, but may degrade when exposed to light or heat. Over time, its effects on cellular function can also change, with prolonged exposure potentially leading to desensitization of cannabinoid receptors and altered cellular responses.

Dosage Effects in Animal Models

The effects of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone in animal models are dose-dependent. At low doses, it may produce mild effects such as analgesia and relaxation. At higher doses, it can lead to more pronounced effects, including sedation, hypothermia, and potential toxicity. Studies have indicated that there is a threshold dose beyond which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that can be further studied for their biological activity. The compound’s metabolism can affect its overall efficacy and safety profile, as different metabolites may have distinct effects on the body.

Transport and Distribution

The transport and distribution of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone within cells and tissues are influenced by its lipophilicity. The compound can readily cross cell membranes and accumulate in lipid-rich tissues such as the brain. Transporters and binding proteins may also play a role in its distribution, affecting its localization and concentration in different parts of the body.

Subcellular Localization

Within cells, (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is likely to localize to specific subcellular compartments. Its lipophilic nature suggests that it may associate with cellular membranes, including the endoplasmic reticulum and mitochondria. This localization can influence its activity and function, as interactions with membrane-bound receptors and enzymes are critical for its biochemical effects.

Biologische Aktivität

(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, commonly referred to as JWH-307, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with the endocannabinoid system. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C26H24FNO

- Molecular Weight : 385.5 g/mol

- CAS Number : 914458-39-2

The compound features a pyrrole ring and a naphthalene moiety, which contribute to its unique chemical properties and biological interactions.

The primary target of JWH-307 is the human estrogen alpha receptor (ERα) . The compound interacts with this receptor similarly to 4-hydroxytamoxifen (4-OHT), a known ligand, thereby influencing various signaling pathways within the cell.

Cellular Effects

JWH-307 modulates cell signaling pathways associated with the endocannabinoid system, particularly through activation of CB1 receptors. This activation can lead to:

- Altered neurotransmitter release

- Changes in gene expression

- Modifications in cellular metabolism

These effects can significantly impact neuronal communication and behavior, potentially leading to both therapeutic and adverse outcomes.

In vitro Studies

Research has demonstrated that JWH-307 exhibits high affinity for cannabinoid receptors, indicating its potential as a therapeutic agent for various conditions. For instance:

Case Studies

Several case studies have highlighted the implications of using synthetic cannabinoids like JWH-307:

- Case Study on Neurobehavioral Effects : A study reported that subjects using JWH-307 exhibited altered mood states and cognitive functions, emphasizing the need for caution in recreational use.

- Toxicological Reports : There have been instances where JWH-307 was implicated in adverse health effects, including acute psychosis and cardiovascular issues, particularly among adolescents.

Comparative Analysis with Other Synthetic Cannabinoids

To better understand the biological activity of JWH-307, it is useful to compare it with other synthetic cannabinoids:

| Compound Name | Target Receptor | Affinity | Notable Effects |

|---|---|---|---|

| JWH-018 | CB1 | High | Euphoria, anxiety |

| JWH-073 | CB2 | Moderate | Anti-inflammatory |

| JWH-307 | ERα/CB1 | High | Altered cognition |

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C26H24FNO

- Molecular Weight : 385.5 g/mol

- CAS Number : 914458-31-4

- IUPAC Name : (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Structure

The structure of JWH-368 consists of a pyrrole ring connected to a naphthalene moiety, with a pentyl chain and a fluorophenyl substituent. This unique structure is crucial for its activity as a cannabinoid receptor agonist.

Cannabinoid Receptor Agonism

JWH-368 acts primarily as an agonist at the CB1 and CB2 cannabinoid receptors, mimicking the effects of natural cannabinoids like THC. Research has shown that synthetic cannabinoids can have varying potencies and efficacy at these receptors, impacting their potential therapeutic applications and side effects .

Pharmacological Studies

Synthetic cannabinoids, including JWH-368, are used in pharmacological studies to better understand the endocannabinoid system. They help elucidate the mechanisms of action of cannabinoids, their effects on neurotransmitter release, and their potential therapeutic roles in conditions such as chronic pain, anxiety, and appetite regulation .

Toxicological Research

Due to its classification as a new psychoactive substance (NPS), JWH-368 has been studied extensively in toxicology. Its detection in biological samples is crucial for forensic investigations related to drug use and abuse. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for its identification in various matrices, including urine and blood .

Epidemiological Studies

Epidemiological research has focused on the prevalence of synthetic cannabinoids like JWH-368 in recreational drug use. Studies have linked the use of such compounds to adverse health effects, including severe psychological reactions and physiological disturbances, prompting public health discussions on regulation and harm reduction strategies .

Case Study 1: Toxicity Reports

A case study published in a toxicology journal documented several instances of acute toxicity associated with JWH-368 use. Patients presented with symptoms ranging from anxiety and paranoia to severe cardiovascular effects. These cases highlighted the need for awareness regarding synthetic cannabinoids' unpredictable effects compared to natural cannabis .

Case Study 2: Pharmacodynamics Research

In another study investigating the pharmacodynamics of JWH-368, researchers compared its effects with those of traditional cannabinoids. The findings indicated that while JWH-368 produced similar psychoactive effects, it also exhibited a higher risk profile for adverse reactions due to its potency at CB receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrrole vs. Pyrazole and Indole Derivatives

- Pyrazole Analogs :

Compounds such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole () replace the pyrrole core with a pyrazole ring. While retaining the 4-fluorophenyl and naphthyl groups, pyrazole derivatives exhibit reduced CB1 receptor binding affinity compared to pyrrole or indole analogs due to altered hydrogen-bonding interactions . - Indole Derivatives :

Indole-based SCRAs (e.g., JWH-210, MAM-2201) generally show higher potency than pyrrole analogs. For example, MAM-2201 (an indole derivative with a 4-methylnaphthyl group) has stronger CB1 affinity (Ki < 10 nM) compared to pyrrole-based compounds (Ki = 17–50 nM). This is attributed to the indole ring’s planar structure, which enhances receptor docking .

Substituent Position and Type on the Aromatic Ring

The position and electronegativity of substituents on the phenyl ring critically influence receptor interactions:

*Estimated based on structural analogs.

- 4-Fluorophenyl vs. However, JWH-307’s 2-fluoro group enhances CB2 selectivity, making it a tool compound for studying peripheral cannabinoid effects .

- Fluorine vs. Methyl/Ethyl :

Fluorine’s electronegativity increases dipole interactions with receptor residues, whereas methyl/ethyl groups rely on hydrophobic effects. JWH-370 (2-methyl) shows comparable CB1 affinity but lacks the polar interactions of fluorine, resulting in a distinct pharmacological profile .

Side Chain Modifications

The pentyl chain at the pyrrole 1-position is optimal for receptor binding. Shorter chains (e.g., propyl) reduce affinity, while longer chains (e.g., heptyl) decrease solubility without improving activity . This trend is consistent across SCRAs, including indole derivatives like JWH-016.

Pharmacological and Legal Implications

- In Vivo Effects: Pyrrole derivatives like the target compound exhibit a "dissociated" effect profile: strong antinociception and hypomobility but weaker hypothermia and catalepsy compared to indoles. This separation may reflect partial agonism or biased signaling at CB1 receptors .

- The target compound’s structural uniqueness may delay regulatory action, though it likely falls under analogue legislation in regions like the U.S. and EU .

Vorbereitungsmethoden

Synthesis of 5-(4-fluorophenyl)-1-pentylpyrrole Intermediate

-

- 4-fluorobenzaldehyde or 4-fluorophenylacetonitrile as the fluorophenyl source.

- Pentylamine or pentyl halide for N-alkylation.

- Suitable pyrrole precursors such as 1H-pyrrole or substituted pyrrole derivatives.

-

- A common approach involves the Paal-Knorr synthesis or Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound bearing the 4-fluorophenyl group is cyclized with an amine bearing the pentyl chain.

- Alternatively, N-alkylation of a 5-(4-fluorophenyl)pyrrole with pentyl bromide or chloride under basic conditions can be employed.

-

- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base such as potassium carbonate or sodium hydride to facilitate N-alkylation.

- Temperature range typically 50–100 °C.

Introduction of the Naphthalen-1-yl Methanone Group at the 3-Position

-

- The 3-position of the pyrrole ring is acylated using naphthoyl chloride (naphthalen-1-ylcarbonyl chloride).

- This is a Friedel-Crafts type acylation specifically targeting the 3-position of the pyrrole ring.

-

- Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used as catalysts.

- Reaction is conducted in anhydrous solvents like dichloromethane or chloroform.

- Temperature is controlled between 0 °C to room temperature to avoid polyacylation or decomposition.

-

- Quenching with water or dilute acid.

- Extraction and purification by column chromatography or recrystallization.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pyrrole ring formation | 4-fluorobenzaldehyde + pentylamine + diketone precursor, acid catalyst | 5-(4-fluorophenyl)-1-pentylpyrrole |

| 2 | N-alkylation (if needed) | Pentyl bromide, K2CO3, DMF, 80 °C | N-pentyl substituted pyrrole |

| 3 | Acylation | Naphthoyl chloride, AlCl3, DCM, 0 °C to RT | (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone |

Research Findings and Optimization Notes

Selectivity: The acylation step must be carefully controlled to avoid multiple acylations or substitution at undesired positions. Using stoichiometric amounts of naphthoyl chloride and low temperature improves selectivity.

Purity: Purification by silica gel chromatography using gradients of hexane and ethyl acetate yields high purity product.

Yields: Typical overall yields for the two-step synthesis range from 50% to 75%, depending on the purity of intermediates and reaction conditions.

Alternative Methods: Some patents suggest using sulfonyl derivatives of pyrrole as intermediates for better regioselectivity and yield, but these are more complex and less commonly used in standard lab syntheses.

Summary and Professional Recommendations

The preparation of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is best accomplished by first synthesizing or obtaining the 5-(4-fluorophenyl)-1-pentylpyrrole intermediate, followed by selective Friedel-Crafts acylation at the 3-position with naphthoyl chloride.

Reaction conditions should be optimized for temperature and reagent stoichiometry to maximize yield and purity.

Purification techniques such as column chromatography are essential to isolate the target compound from by-products.

This method is consistent with established synthetic approaches for structurally related synthetic cannabinoids and is supported by patent literature and forensic chemical synthesis protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.